![molecular formula C13H9N3OS2 B2528214 (5Z)-5-[(3-fenil-1H-pirazol-4-il)metilideno]-2-tioxo-1,3-tiazolidin-4-ona CAS No. 512811-45-9](/img/new.no-structure.jpg)
(5Z)-5-[(3-fenil-1H-pirazol-4-il)metilideno]-2-tioxo-1,3-tiazolidin-4-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z)-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one: is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a thiazolidinone core, which is known for its biological activity, and a pyrazole moiety, which contributes to its chemical reactivity.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Potential use in the development of new materials with specific properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 3-phenyl-1H-pyrazole-4-carbaldehyde with 2-thioxo-1,3-thiazolidin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(5Z)-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Reduced thiazolidinone derivatives.
Substitution: Substituted thiazolidinone derivatives with various functional groups.
Mecanismo De Acción
The mechanism of action of (5Z)-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can inhibit enzymes or interact with cellular receptors, leading to its biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer properties could involve the induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
(5Z)-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one: can be compared with other thiazolidinone derivatives and pyrazole-containing compounds.
Thiazolidinone derivatives: Known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Pyrazole-containing compounds: Widely studied for their pharmacological activities, such as anti-inflammatory and analgesic effects.
Uniqueness
The uniqueness of (5Z)-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one lies in its combined structural features of both thiazolidinone and pyrazole moieties, which contribute to its broad spectrum of biological activities and chemical reactivity.
Propiedades
Número CAS |
512811-45-9 |
|---|---|
Fórmula molecular |
C13H9N3OS2 |
Peso molecular |
287.36 |
Nombre IUPAC |
4-hydroxy-5-[(E)-(3-phenylpyrazol-4-ylidene)methyl]-3H-1,3-thiazole-2-thione |
InChI |
InChI=1S/C13H9N3OS2/c17-12-10(19-13(18)15-12)6-9-7-14-16-11(9)8-4-2-1-3-5-8/h1-7,17H,(H,15,18)/b9-6+ |
Clave InChI |
HTSYSSQYUMWZJK-POHAHGRESA-N |
SMILES |
C1=CC=C(C=C1)C2=NN=CC2=CC3=C(NC(=S)S3)O |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methyl]amino}-3-chloro-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B2528131.png)
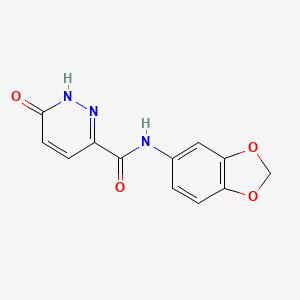

![2-{[2,2'-bithiophene]-5-yl}-2-hydroxy-S-(2,4,5-trimethylphenyl)ethane-1-sulfonamido](/img/structure/B2528135.png)
![N-[2-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B2528136.png)
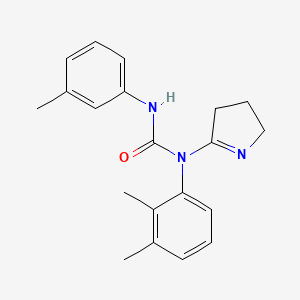
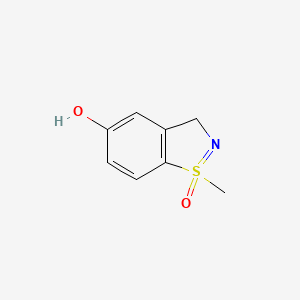
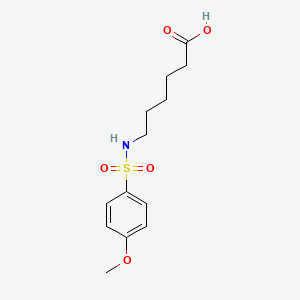


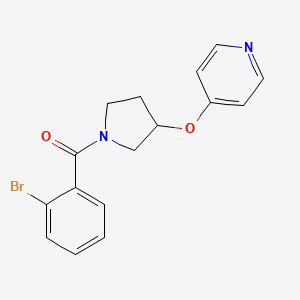


![1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene](/img/structure/B2528153.png)
